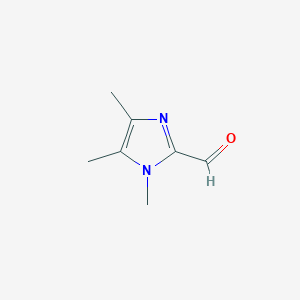

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Descripción general

Descripción

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C(7)H({10})N(_2)O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its structural features, which include three methyl groups and an aldehyde functional group attached to the imidazole ring. These structural elements contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the alkylation of imidazole derivatives followed by formylation. Here is a general synthetic route:

Alkylation of Imidazole: Imidazole is first alkylated using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl groups at the 1, 4, and 5 positions of the imidazole ring.

Formylation: The alkylated imidazole is then subjected to formylation using a reagent like Vilsmeier-Haack reagent (a mixture of DMF and POCl(_3)). This introduces the aldehyde group at the 2-position of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Alkylation and Functionalization Reactions

The compound’s imidazole ring and aldehyde group enable diverse reactivity:

-

N-Alkylation : The N-methyl groups in the imidazole ring (positions 1, 4, and 5) limit further alkylation at nitrogen, but the C-2 carbaldehyde group serves as a reactive site for nucleophilic additions. For example, reactions with amines can form Schiff bases (imines) under reflux in ethanol .

-

Methylation Dynamics : In related 4-methyl-5-imidazole carbaldehydes, alkylation with methyl iodide under NaH/THF conditions selectively modifies the N-1 position without over-alkylation .

Table 1: Example Alkylation Reactions

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaH/THF, 20 h, r.t. | N-Methylated imidazole derivatives | 59% | |

| 2-Aminothiophenol | Reflux in EtOH, 1 h | Thiazole-linked imidazole derivative | 79% |

Schiff Base and Condensation Reactions

The aldehyde group undergoes condensation with amines or hydrazines:

-

Schiff Base Formation : Reaction with 2-aminophenol yields benzoxazole derivatives via intermediate imine formation, followed by oxidative cyclization using lead tetraacetate .

-

Thiosemicarbazone Synthesis : Interaction with thiosemicarbazides forms thiosemicarbazones, which can act as ligands for metal complexes (e.g., palladium) .

Table 2: Condensation Pathways

| Partner Molecule | Reaction Type | Key Product | Application |

|---|---|---|---|

| 2-Aminophenol | Cyclocondensation | 2-(Imidazolyl)benzo[d]oxazole | Bioactive scaffolds |

| Thiosemicarbazide | Ligand formation | Pd(II)-thiosemicarbazone complexes | Catalysis/Pharma |

Oxidation and Reduction Reactions

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Benzimidazole Synthesis : Condensation with 1,2-diaminobenzene forms benzimidazole derivatives after cyclization .

-

Thiazole Derivatives : Reaction with 2-aminobenzenethiol produces benzothiazoles via intermediate Schiff bases .

Structural and Spectroscopic Insights

-

¹H NMR Characterization : Key signals include:

Reactivity Challenges and Limitations

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde serves as a vital intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in developing drugs targeting neurological disorders, where imidazole derivatives are known to exhibit therapeutic effects. The compound’s structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Case Study: Neurological Agents

Research has demonstrated that derivatives of imidazole compounds can act as effective modulators of neurotransmitter systems. For instance, studies have shown that certain imidazole-based compounds can inhibit enzymes involved in neurotransmitter degradation, thereby increasing their availability in the synaptic cleft .

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and protein interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for understanding complex biochemical pathways.

Example: Protein-Ligand Interactions

In a study focusing on enzyme kinetics, this compound was utilized to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The findings indicated that this compound could significantly alter the activity of target enzymes, providing insights into its potential as a therapeutic agent .

Material Science

Development of Novel Materials

The compound plays a crucial role in material science, particularly in creating polymers with tailored properties. Its reactivity allows it to be incorporated into polymer matrices, enhancing mechanical strength and thermal stability.

Application: Polymer Synthesis

Researchers have successfully synthesized new polymer composites using this compound as a monomer. These materials exhibited improved resistance to environmental degradation and enhanced functional properties suitable for industrial applications .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound is being investigated for its potential use in developing agrochemicals aimed at improving crop yield and pest resistance.

Case Study: Crop Protection Agents

Studies have shown that compounds derived from imidazole structures can exhibit fungicidal and insecticidal properties. The application of this compound in formulating new agrochemicals could lead to more effective solutions for pest management while minimizing environmental impact .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its imidazole ring and aldehyde group. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

1-Methylimidazole: Lacks the additional methyl groups and aldehyde group, making it less reactive in certain contexts.

2-Methylimidazole: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.

4,5-Dimethylimidazole: Lacks the aldehyde group, which limits its use in certain synthetic applications.

Uniqueness

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde group on the imidazole ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde (TMC) is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, which incorporates both an imidazole ring and an aldehyde functional group, positions it as a promising candidate for various medicinal applications, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of TMC is . The compound features a five-membered imidazole ring with three methyl substituents at the 1, 4, and 5 positions, along with a formyl group at the 2-position. This arrangement contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

TMC has shown significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for treating infections. For instance, studies have reported that TMC exhibits activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibacterial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of TMC has also been explored. Compounds derived from TMC have demonstrated the ability to modulate inflammatory pathways, indicating their potential as therapeutic agents in conditions characterized by excessive inflammation.

Anticancer Potential

Recent studies have investigated the anticancer properties of TMC and its derivatives. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of TMC is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. For example, TMC has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs and enhance therapeutic efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial effects of TMC derivatives found that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of bacteria.

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines, certain TMC derivatives displayed IC50 values below 30 µM, indicating significant antiproliferative activity .

Synthesis Methods

The synthesis of TMC can be achieved through several methods:

- Condensation Reactions : Utilizing aldehydes and amines under acidic conditions.

- Cyclization Techniques : Employing cyclization reactions involving substituted imidazoles.

These methods allow for the production of TMC with varying yields and purities depending on the reaction conditions employed.

Propiedades

IUPAC Name |

1,4,5-trimethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPPLWUJHUAFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595114 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185910-12-7 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.